Cas no 142203-65-4 (9-Dihydro-13-acetylbaccatin III)

9-Dihydro-13-acetylbaccatin III is a key intermediate in the semisynthesis of taxane-derived compounds, particularly paclitaxel and docetaxel, which are widely used in oncology. This derivative of baccatin III features a stabilized dihydro structure and an acetyl group at the C-13 position, enhancing its utility in controlled synthetic modifications. Its high purity and well-defined stereochemistry make it valuable for research and pharmaceutical production, ensuring consistent yields in complex synthetic pathways. The compound’s structural integrity and compatibility with selective functionalization reactions contribute to its role as a preferred precursor in taxane synthesis, supporting advancements in antitumor drug development.
9-Dihydro-13-acetylbaccatin III structure
142203-65-4 structure
商品名:9-Dihydro-13-acetylbaccatin III
CAS番号:142203-65-4
MF:C33H42O12
メガワット:630.6794
MDL:MFCD25541752
CID:64706

9-Dihydro-13-acetylbaccatin III 化学的及び物理的性質

名前と識別子

    • 13-Acetyl-9-dihydrobaccatin III
    • 2a,3,4,4a,5,6,9,10,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)-6,9,12b-triacetate 12-benzoate
    • 10-DAB-Ⅲ
    • 13-Acetyl-9-Dihydrobaccatin-III
    • 9-DHB
    • 9-DIHYDRO-13-ACETYL BACCATIN III(9-DHB)
    • ACETYL-9-DIHYDROBACCATIN III, 13-(P)
    • 9-dihydro-13-acetylbaccatinIII
    • 7,9-Dideacetyl baccatin VI
    • 7-AMino-4-MethylcouMarin
    • 9-dehydro-13-acetylbaccatin III
    • 9-DHAB III
    • CS-1097
    • Ddabvi
    • 2a,3,4,4a,5,6,9,10,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)-6,9,12b-triacetate 12-benzoat
    • A14982
    • [(1S,2S,3R,4R,7R,9R,10S,11R,12S,15R)-4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-
    • 9-Dihydro-13-acetylbaccatin III
    • 7,9-Dideacetylbaccatin VI
    • 13-O-Acetyl-9-dihydrobaccatin III
    • MDL: MFCD25541752
    • インチ: 1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1
    • InChIKey: WPPPFZJNKLMYBW-FAEUQDRCSA-N
    • ほほえんだ: O1C([H])([H])[C@@]2([C@@]1([H])C([H])([H])[C@@]([H])([C@@]1(C([H])([H])[H])[C@]([H])([C@@]([H])(C3=C(C([H])([H])[H])[C@]([H])(C([H])([H])[C@](C3(C([H])([H])[H])C([H])([H])[H])([C@]([H])([C@@]12[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)O[H])O[H])OC(C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 630.267627g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.5
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 12
  • 回転可能化学結合数: 9
  • どういたいしつりょう: 630.267627g/mol
  • 単一同位体質量: 630.267627g/mol
  • 水素結合トポロジー分子極性表面積: 175Ų
  • 重原子数: 45
  • 複雑さ: 1270
  • 同位体原子数: 0
  • 原子立体中心数の決定: 10
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 630.7

じっけんとくせい

  • 色と性状: Powder
  • PSA: 148.82000
  • LogP: 1.17970

9-Dihydro-13-acetylbaccatin III セキュリティ情報

  • 危険物輸送番号:UN 1544
  • WGKドイツ:3
  • セキュリティ用語:6.1(b)
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 包装カテゴリ:III
  • 包装等級:III
  • 危険レベル:6.1(b)
  • 危険レベル:6.1(b)
  • 包装グループ:III

9-Dihydro-13-acetylbaccatin III 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP0023-20mg
13-Acetyl-9-dihydrobaccatin III
142203-65-4 98%
20mg
$45 2023-09-19
TargetMol Chemicals
T5132-5 mg
9-dihydro-13-acetylbaccatin III
142203-65-4 98.96%
5mg
¥ 621 2023-07-11
TargetMol Chemicals
T5132-50 mg
9-dihydro-13-acetylbaccatin III
142203-65-4 98.96%
50mg
¥ 3,465 2023-07-11
LKT Labs
T0109-5 mg
13-Acetyl-9-dihydrobaccatin-III
142203-65-4 ≥98%
5mg
$479.90 2023-07-11
Chengdu Biopurify Phytochemicals Ltd
BP0023-1000mg
13-Acetyl-9-dihydrobaccatin III
142203-65-4 98%
1000mg
$650 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-BS224-100mg
9-Dihydro-13-acetylbaccatin III
142203-65-4 99%
100mg
¥542.0 2023-01-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5132-100 mg
9-dihydro-13-acetylbaccatin III
142203-65-4 97.36%
100MG
¥6475.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096466-50mg
9-Dihydro-13-acetylbaccatin III
142203-65-4 99%
50mg
¥440 2023-09-10
DC Chemicals
DC10858-250 mg
13-Acetyl-9-dihydrobaccatin-III
142203-65-4 >98%
250mg
$1200.0 2022-03-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54654-500mg
9-Dihydro-13-acetylbaccatin III
142203-65-4 98%
500mg
¥0.00 2023-09-07

9-Dihydro-13-acetylbaccatin III 関連文献

9-Dihydro-13-acetylbaccatin IIIに関する追加情報

Recent Advances in the Study of 9-Dihydro-13-acetylbaccatin III (CAS: 142203-65-4): A Comprehensive Research Brief

9-Dihydro-13-acetylbaccatin III (CAS: 142203-65-4) is a semi-synthetic derivative of baccatin III, a key intermediate in the production of taxane-based chemotherapeutic agents such as paclitaxel and docetaxel. This compound has garnered significant attention in recent years due to its potential applications in cancer therapy and its role in the biosynthesis of taxane derivatives. The present research brief aims to synthesize the latest findings on this compound, focusing on its chemical properties, biological activities, and therapeutic potential.

Recent studies have highlighted the structural modifications of 9-Dihydro-13-acetylbaccatin III to enhance its bioavailability and efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that specific functional group substitutions at the C-13 position could significantly improve the compound's solubility and tumor-targeting capabilities. These modifications are critical for overcoming the limitations associated with traditional taxane therapies, such as drug resistance and systemic toxicity.

In addition to its role as a precursor for taxane synthesis, 9-Dihydro-13-acetylbaccatin III has shown promising standalone anticancer properties. A preclinical study conducted by researchers at the National Cancer Institute revealed that the compound exhibits potent antiproliferative effects against a range of cancer cell lines, including breast, ovarian, and lung cancers. Mechanistic studies indicated that these effects are mediated through the stabilization of microtubules, similar to paclitaxel, but with a distinct binding affinity that may reduce off-target effects.

The synthesis and scalable production of 9-Dihydro-13-acetylbaccatin III have also seen advancements. A 2024 report in Organic Process Research & Development detailed a novel enzymatic method for the large-scale production of this compound, offering a more sustainable and cost-effective alternative to traditional chemical synthesis. This innovation is expected to facilitate further research and clinical development of 9-Dihydro-13-acetylbaccatin III and its derivatives.

Despite these advancements, challenges remain in the clinical translation of 9-Dihydro-13-acetylbaccatin III. Pharmacokinetic studies have identified issues related to rapid metabolism and clearance, necessitating the development of advanced drug delivery systems. Recent efforts in nanotechnology, such as liposomal encapsulation and polymer-based carriers, have shown promise in addressing these challenges, as evidenced by a 2023 study in Biomaterials Science.

In conclusion, 9-Dihydro-13-acetylbaccatin III (CAS: 142203-65-4) represents a versatile and promising candidate in the field of oncology and drug development. Ongoing research continues to uncover its potential, with a focus on optimizing its chemical structure, enhancing its therapeutic efficacy, and overcoming pharmacokinetic barriers. The integration of innovative synthesis methods and advanced delivery technologies is expected to propel this compound into clinical trials in the near future.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:142203-65-4)9-Dihydro-13-acetylbaccatin III
A1200571
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/20mg
価格 ($):159.0/317.0/498.0/188.0